
MaxQuant Protocol for Analyzing Protein-Protein
Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Max-Con

CAS No.: 120864-17-7

Cat. No.: B14303587

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of protein-protein interactions

(PPIs) using affinity purification-mass spectrometry (AP-MS) followed by label-free

quantification (LFQ) with MaxQuant and subsequent data analysis in Perseus.

Introduction
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for the

identification and quantification of protein-protein interactions.[1] This method involves the use

of a "bait" protein to capture its interacting "prey" proteins from a cell lysate. The entire protein

complex is then purified and analyzed by mass spectrometry to identify the constituent

proteins. MaxQuant is a popular software platform for analyzing large-scale mass spectrometry

data, offering robust algorithms for protein identification and quantification, including the

MaxLFQ algorithm for accurate label-free quantification.[2][3][4] Downstream statistical analysis

and visualization of the MaxQuant output are typically performed using the Perseus software,

which provides a user-friendly interface for complex data analysis workflows.[5][6]
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This protocol will guide users through the entire workflow, from the experimental design of the

AP-MS experiment to the final identification of statistically significant protein interactors.

Experimental Protocol: Affinity Purification-Mass
Spectrometry (AP-MS)
A successful AP-MS experiment is critical for obtaining high-quality data for MaxQuant analysis.

The following is a general protocol for co-immunoprecipitation (Co-IP), a common AP-MS

technique.

Cell Lysis and Protein Extraction
Cell Culture and Harvest: Grow cells expressing the tagged "bait" protein of interest along

with control cells (e.g., expressing the tag alone or untransfected). Harvest cells by

centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

Lysis Buffer Preparation: Prepare a suitable lysis buffer to solubilize proteins while

preserving protein-protein interactions. A common starting point is a RIPA buffer with reduced

detergent concentrations or a CHAPS-based buffer. It is crucial to include protease and

phosphatase inhibitors in the lysis buffer to prevent protein degradation.

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30

minutes with occasional vortexing to ensure complete lysis.

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20

minutes at 4°C to pellet cellular debris. The resulting supernatant contains the soluble

protein extract.

Immunoprecipitation of Protein Complexes
Pre-clearing the Lysate: To reduce non-specific binding, incubate the protein lysate with

protein A/G beads for 1 hour at 4°C on a rotator.[7] Pellet the beads by centrifugation and

transfer the supernatant to a new tube.

Antibody Incubation: Add an antibody specific to the affinity tag of the "bait" protein to the

pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the

formation of antibody-antigen complexes.
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Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture

and incubate for another 1-2 hours at 4°C to capture the immune complexes.

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads

extensively with wash buffer (typically the lysis buffer with a lower detergent concentration) to

remove non-specifically bound proteins. Perform at least 3-5 washes.[8]

Elution and Sample Preparation for Mass Spectrometry
Elution: Elute the bound protein complexes from the beads. This can be achieved by various

methods, including low pH elution (e.g., with glycine-HCl), competitive elution with a peptide

corresponding to the affinity tag, or by boiling in SDS-PAGE sample buffer.[9]

In-solution or In-gel Digestion: The eluted proteins are then digested into peptides, typically

using trypsin. This can be done directly in the elution buffer (in-solution digestion) or after

separating the proteins by SDS-PAGE (in-gel digestion).[8]

Peptide Desalting and Cleanup: The resulting peptide mixture is desalted and cleaned up

using C18 spin columns or similar devices to remove contaminants that can interfere with

mass spectrometry analysis.

MaxQuant Analysis for Label-Free Quantification
(LFQ)
MaxQuant is used to process the raw mass spectrometry data to identify and quantify proteins.

The MaxLFQ algorithm provides accurate relative quantification between samples.[4]

Setting up the MaxQuant Analysis
Load Raw Data: Open MaxQuant and load the raw mass spectrometry files from your AP-

MS experiments.

Group-specific Parameters:

Type: Set to 'Standard' for DDA (data-dependent acquisition) label-free experiments.

Digestion: Select 'Trypsin/P'.
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Variable Modifications: Typically include 'Oxidation (M)' and 'Acetyl (Protein N-term)'.

Fixed Modifications: 'Carbamidomethyl (C)' is a standard fixed modification if

iodoacetamide was used for alkylation.

Global Parameters:

Fasta file: Add a FASTA file containing the protein sequences for the organism under

investigation. Include a database of common contaminants.[10]

Identification: Set the 'Peptide FDR' and 'Protein FDR' to 0.01 (1%).[11]

Label-Free Quantification: Check the box for 'Label free quantification (LFQ)'. The 'Fast

LFQ' option can be used for larger datasets.[12]

Match between runs: Enable 'Match between runs' to transfer peptide identifications

between different runs based on accurate mass and retention time, which reduces missing

values.[10][11]

Running the Analysis and Output Files
Start the MaxQuant analysis. Upon completion, MaxQuant will generate a 'combined' folder

containing a 'txt' subfolder with the results. The key output file for downstream analysis in

Perseus is proteinGroups.txt.[13]

Data Analysis in Perseus
Perseus is used for the statistical analysis of the MaxQuant output to identify proteins that are

significantly enriched in the "bait" pulldown compared to the control.[14][15]

Data Loading and Initial Processing
Load Data: Open Perseus and load the proteinGroups.txt file using the 'Generic matrix

upload' function.

Select Main Columns: In the 'Main columns' section, select the 'LFQ intensity' columns for all

your experimental and control samples.[16]
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Filter Data: Remove potential contaminants, reverse database hits, and proteins only

identified by site. This is done using the 'Filter rows based on categorical column' function.[1]

[16]

Data Transformation and Grouping
Log Transformation: Transform the LFQ intensity values to a logarithmic scale (log2) to

stabilize the variance and make the data more symmetric. This is done via 'Processing ->

Basic -> Transform'.[1][16]

Group Samples: Create categorical annotations to group your replicate samples (e.g., 'Bait'

and 'Control').[1][16]

Filter for Valid Values: Filter the data to retain only those proteins that have a minimum

number of valid quantification values in at least one experimental group. This removes

proteins with too many missing values.[1][16]

Imputation and Statistical Analysis
Impute Missing Values: Missing values can be imputed from a normal distribution to allow for

statistical testing. This is done using 'Processing -> Imputation -> Replace missing values

from normal distribution'.[1][17][18]

Perform t-test: To identify proteins that are significantly enriched in the "bait" samples

compared to the control, perform a two-sample t-test ('Processing -> Tests -> Two-sample

test').[1]

Visualization and Identification of Interactors
Generate Volcano Plot: A volcano plot is a powerful way to visualize the results of the t-test.

It plots the statistical significance (-log10 p-value) against the magnitude of the difference

(log2 fold change). Proteins that are significantly enriched will appear in the top right

quadrant of the plot.[1][6][19][20]

Identify Interactors: Proteins that pass the significance threshold (e.g., FDR < 0.05) and

show a sufficient fold change are considered high-confidence interacting proteins.
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Data Presentation
Quantitative data from the analysis should be summarized in clear and structured tables.

Table 1: MaxQuant LFQ Intensities for Bait and Control Pulldowns

Protein
ID

Gene
Name

LFQ
Intensit
y Bait
Rep 1

LFQ
Intensit
y Bait
Rep 2

LFQ
Intensit
y Bait
Rep 3

LFQ
Intensit
y
Control
Rep 1

LFQ
Intensit
y
Control
Rep 2

LFQ
Intensit
y
Control
Rep 3

P04637 TP53
1.23E+1

0

1.35E+1

0

1.19E+1

0

5.43E+0

7

4.98E+0

7

6.01E+0

7

P00533 EGFR
8.76E+0

9

9.12E+0

9

8.54E+0

9

3.21E+0

7

2.99E+0

7

3.54E+0

7

Q9Y243 MDM2
7.54E+0

9

7.98E+0

9

7.21E+0

9

1.02E+0

7

9.87E+0

6

1.15E+0

7

... ... ... ... ... ... ... ...

Table 2: Statistical Analysis of Protein-Protein Interactions

Protein ID Gene Name
Log2 Fold
Change
(Bait/Control)

-Log10 p-value FDR

P04637 TP53 7.85 6.54 0.0012

P00533 EGFR 8.12 6.87 0.0009

Q9Y243 MDM2 9.54 7.98 0.0001

... ... ... ... ...
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Caption: Overview of the AP-MS and data analysis workflow.
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Perseus Data Analysis Pipeline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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